molecular formula C12H16O4 B2394386 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid CAS No. 53979-33-2

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid

Cat. No.: B2394386
CAS No.: 53979-33-2
M. Wt: 224.256
InChI Key: UDWOGKXUYHXPKV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is an organic compound belonging to the class of phenylpropanoic acids. It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a propanoic acid backbone. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the desired product. One common method involves the use of a base-catalyzed Claisen-Schmidt condensation reaction, where 3,4-dimethoxybenzaldehyde is reacted with an appropriate ketone in the presence of a base such as potassium hydroxide . The reaction mixture is stirred for several hours, followed by purification to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid (commonly referred to as DMPA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Chemical Formula : C12H16O4
  • Molecular Weight : 224.25 g/mol
  • CAS Number : 53979-33-2

DMPA exhibits various biological activities that are attributed to its structural features:

  • Antioxidant Activity : DMPA has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.
  • Antimicrobial Properties : Preliminary studies indicate that DMPA possesses antimicrobial activity against several bacterial strains. This could be beneficial in developing new antibiotics or adjunct therapies for resistant infections.

Biological Activity Overview

Biological ActivityEvidence/Study Reference
AntioxidantIn vitro assays demonstrating free radical scavenging
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AntimicrobialEfficacy against Gram-positive bacteria

Case Studies and Research Findings

  • Antioxidant Study :
    In a study evaluating the antioxidant capacity of DMPA, it was found that the compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in oxidative stress markers.
  • Anti-inflammatory Research :
    A recent investigation into the anti-inflammatory properties of DMPA revealed that treatment with the compound resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) in animal models of inflammation. These findings support the potential use of DMPA in conditions characterized by chronic inflammation.
  • Antimicrobial Evaluation :
    The antimicrobial activity of DMPA was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWOGKXUYHXPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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